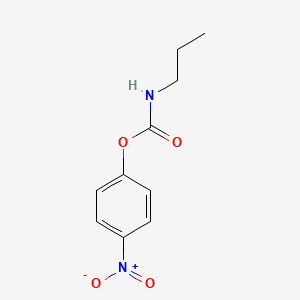

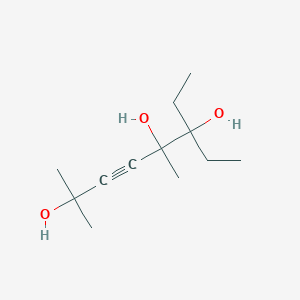

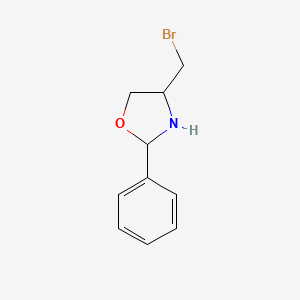

![molecular formula C6H15N2O4P B14506731 1,4-Diazabicyclo[2.2.2]octane;phosphoric acid CAS No. 63872-63-9](/img/structure/B14506731.png)

1,4-Diazabicyclo[2.2.2]octane;phosphoric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Diazabicyclo[2.2.2]octane;phosphoric acid is a compound that combines 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound, with phosphoric acid. . Phosphoric acid is a mineral acid commonly used in various industrial and laboratory applications.

準備方法

1,4-Diazabicyclo[2.2.2]octane can be synthesized via the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . It is commercially produced by the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is purified by sublimation under vacuum or recrystallization from petroleum ether . Due to its high hygroscopicity and reactivity toward CO2 and air moisture, it must be stored under an inert gas atmosphere in a refrigerator .

化学反応の分析

1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:

Oxidation: It forms a crystalline 2:1 adduct with hydrogen peroxide.

Substitution: It is used in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes.

Cycloaddition: It catalyzes [4 + 2] annulation reactions between 5-methylenehex-2-ynedioates and electron-deficient olefins.

科学的研究の応用

1,4-Diazabicyclo[2.2.2]octane has numerous scientific research applications:

作用機序

1,4-Diazabicyclo[2.2.2]octane functions as a nucleophile and a base in various chemical reactions . Its high nucleophilicity is due to the unhindered amine centers, which allow it to promote a variety of coupling reactions . It forms strong ligands and Lewis bases, making it effective in catalyzing reactions such as the formation of polyurethane and the Baylis–Hillman reactions .

類似化合物との比較

1,4-Diazabicyclo[2.2.2]octane is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both compounds are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Other similar compounds include tropane and other bicyclic organic compounds . The uniqueness of 1,4-diazabicyclo[2.2.2]octane lies in its high nucleophilicity and its ability to function as both a nucleophile and a base in various chemical reactions .

特性

CAS番号 |

63872-63-9 |

|---|---|

分子式 |

C6H15N2O4P |

分子量 |

210.17 g/mol |

IUPAC名 |

1,4-diazabicyclo[2.2.2]octane;phosphoric acid |

InChI |

InChI=1S/C6H12N2.H3O4P/c1-2-8-5-3-7(1)4-6-8;1-5(2,3)4/h1-6H2;(H3,1,2,3,4) |

InChIキー |

LLQBLFVKWRLPRJ-UHFFFAOYSA-N |

正規SMILES |

C1CN2CCN1CC2.OP(=O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

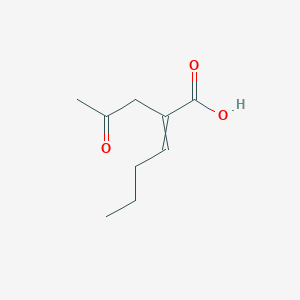

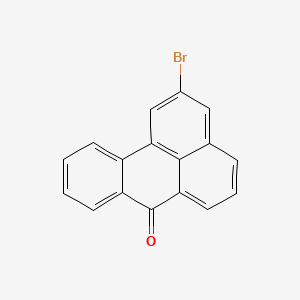

![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)

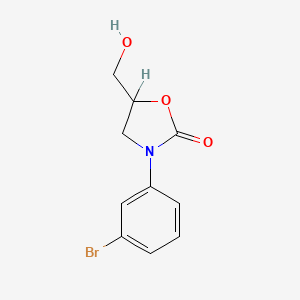

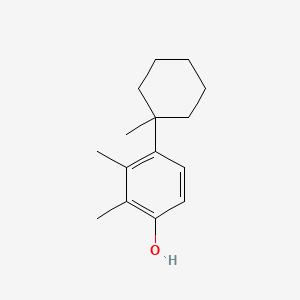

![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

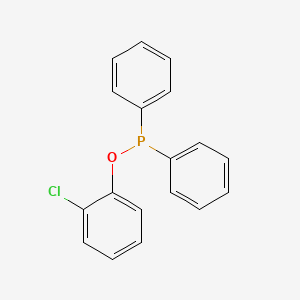

![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)